molecular formula C10H9N7 B153893 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine CAS No. 132056-88-3

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine

Cat. No. B153893
M. Wt: 227.23 g/mol
InChI Key: WRXAQDORXXOKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine is a chemical compound that belongs to the class of pyridopyrimidine derivatives. It has been studied extensively for its potential use in scientific research applications.

Scientific Research Applications

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been studied for its potential use in scientific research applications such as cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience research, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use as a drug target for the treatment of infectious diseases.

Mechanism Of Action

The mechanism of action of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in cell signaling and regulation. It also inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the growth of cancer cells by inducing cell cycle arrest. In neuroscience research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to have antimicrobial activity against various pathogens.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine in lab experiments include its high potency and specificity for inhibiting specific enzymes and signaling pathways. It also has a relatively low toxicity profile compared to other compounds with similar activity. However, its limitations include its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine. One direction is to investigate its potential use in combination with other compounds for enhanced anticancer activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects.

Synthesis Methods

The synthesis of 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine involves the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-imine with sodium azide in the presence of copper sulfate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide and water at room temperature, and the product is obtained by filtration and purification.

properties

CAS RN

132056-88-3

Product Name

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine

Molecular Formula

C10H9N7

Molecular Weight

227.23 g/mol

IUPAC Name

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-imine

InChI

InChI=1S/C10H9N7/c1-6-3-2-4-17-8(11)7(5-12-10(6)17)9-13-15-16-14-9/h2-5,11H,1H3,(H,13,14,15,16)

InChI Key

WRXAQDORXXOKHK-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=N)C3=NNN=N3

synonyms

9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine

Origin of Product

United States

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